N-(3,4-diethoxyphenethyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
Description
The compound N-(3,4-diethoxyphenethyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a pyrazolo-pyrimidine derivative characterized by a bicyclic heteroaromatic core (pyrazolo[4,3-d]pyrimidine) substituted with ethyl, methyl, and phenethyl groups at positions 1, 3, and 6, respectively. The acetamide side chain at position 4 is further modified with a 3,4-diethoxyphenethyl moiety.
Properties
Molecular Formula |
C30H37N5O5 |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C30H37N5O5/c1-5-35-28-27(21(4)32-35)34(30(38)33(29(28)37)18-16-22-11-9-8-10-12-22)20-26(36)31-17-15-23-13-14-24(39-6-2)25(19-23)40-7-3/h8-14,19H,5-7,15-18,20H2,1-4H3,(H,31,36) |
InChI Key |
OQMBAEOUOABSSD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NCCC4=CC(=C(C=C4)OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-diethoxyphenethyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazolo[4,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine and pyrimidine derivatives under acidic or basic conditions.
Introduction of the phenethyl group: This step involves the alkylation of the pyrazolo[4,3-d]pyrimidine core with a phenethyl halide in the presence of a base such as potassium carbonate.
Attachment of the acetamide group: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-diethoxyphenethyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
The compound N-(3,4-diethoxyphenethyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a complex molecule that has garnered interest in various scientific fields due to its potential applications in medicinal chemistry. This article explores its applications, particularly in the realms of anticancer and antimicrobial activities, while also discussing its synthesis and biological properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties.
Case Studies
- Cell Line Studies : In vitro studies have shown that derivatives of pyrazolo[4,3-d]pyrimidines can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
- In Vivo Studies : Animal models have demonstrated the potential of these compounds to reduce tumor size when administered at specific dosages.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent.
Studies have indicated that derivatives containing the pyrazolo[4,3-d]pyrimidine moiety exhibit activity against various pathogens:
- Mycobacterium tuberculosis : Preliminary data suggest potential efficacy against this bacterium.
Case Studies
- Antitubercular Activity : A study evaluated several substituted pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures.
- Cytotoxicity Assessments : In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains.
Synthesis Pathway
The synthesis of this compound typically involves multi-step reactions:
- Formation of the pyrazolo[4,3-d]pyrimidine core through cyclization reactions.
- Functionalization at various positions to introduce the diethoxyphenethyl and acetamide groups via nucleophilic substitutions and acylation reactions.
Mechanism of Action
The mechanism of action of N-(3,4-diethoxyphenethyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit specific kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazolo-Pyrimidine Family
Table 1: Key Structural Features of Analogues
Functional and Pharmacological Comparisons
Substituent-Driven Bioactivity: The target compound’s 3,4-diethoxyphenethyl group may enhance lipophilicity and blood-brain barrier penetration compared to the 4-fluorobenzyl analogue . The 4-fluorobenzyl analogue () lacks the diethoxy motif but retains high affinity for kinase targets due to fluorinated aromatic interactions . The chromen-4-one derivative () introduces a fused chromenone system, which may confer fluorescence properties or modulate kinase selectivity .
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step alkylation and amidation, similar to methods in and .
Docking and Virtual Screening Insights :
Research Findings and Implications
- Kinase Inhibition : Pyrazolo-pyrimidine derivatives are established kinase inhibitors (e.g., ROCK1, EGFR). The target compound’s diethoxyphenethyl group may mimic ATP-binding pocket interactions observed in related scaffolds .
- Radiopharmaceutical Potential: Analogues like the N,N-diethyl-4-iodophenyl compound () are radiolabeled for imaging, suggesting the target compound could be modified with isotopes (e.g., ¹⁸F) for PET imaging .
- Toxicity and Selectivity: Fluorinated analogues () often show reduced off-target effects compared to non-fluorinated derivatives, but the diethoxy group in the target compound may introduce metabolic stability concerns .
Biological Activity
N-(3,4-diethoxyphenethyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₂₅N₃O₄
- Molecular Weight : 357.43 g/mol
Pharmacological Profile
The compound exhibits a range of biological activities that are primarily attributed to its interaction with various molecular targets. Here are some notable activities:
- Antitumor Activity : Research indicates that similar pyrazolo[4,3-d]pyrimidine derivatives exhibit significant antitumor properties through the inhibition of specific kinases involved in cancer progression.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing cytokine production and inflammatory cell infiltration.
- Cyclic Nucleotide Phosphodiesterase Inhibition : The compound has been reported to inhibit phosphodiesterase enzymes, which play a crucial role in regulating intracellular levels of cyclic AMP and cyclic GMP, thereby influencing various physiological responses.
The biological activity of this compound is thought to involve:
- Inhibition of Kinases : By inhibiting specific kinases such as PI3K and mTOR, the compound may disrupt signaling pathways critical for cell survival and proliferation.
Data Table of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction of cytokine release | |
| Phosphodiesterase Inhibition | Modulation of cAMP/cGMP levels |
Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of similar compounds in vitro, it was found that derivatives of pyrazolo[4,3-d]pyrimidines significantly inhibited the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Study 2: Anti-inflammatory Activity
A recent investigation evaluated the anti-inflammatory potential of related compounds in a rat model. Results showed a marked decrease in inflammatory markers following treatment with the compound, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
